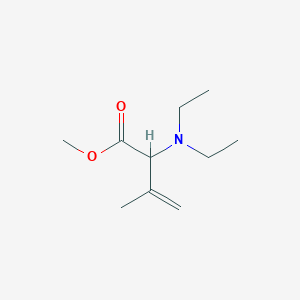
2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde is a heterocyclic compound with the molecular formula C7H7N5O2 . It belongs to the class of pteridines, which are known for their diverse biological activities and roles in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: 2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carboxylic acid.
Reduction: 2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It may be used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbaldehyde
- 2-Amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbaldehyde
- 6-Pyruvoyl-5,6,7,8-tetrahydropterin
Uniqueness
2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its distinct aldehyde group at the 6-position differentiates it from other pteridine derivatives, providing unique reactivity and biological activity .
Propiedades
Número CAS |
65434-55-1 |
|---|---|
Fórmula molecular |
C7H7N5O2 |
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
2-amino-4-oxo-5,8-dihydro-3H-pteridine-6-carbaldehyde |
InChI |
InChI=1S/C7H7N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2,10H,(H4,8,9,11,12,14) |
Clave InChI |
YDUNTFFZHVLCFY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC2=C(N1)N=C(NC2=O)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)

![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
